molecular formula C19H21NO B1670902 Doxepin CAS No. 1668-19-5

Doxepin

Cat. No. B1670902
CAS RN: 1668-19-5
M. Wt: 279.4 g/mol
InChI Key: ODQWQRRAPPTVAG-GZTJUZNOSA-N
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Description

Doxepin is a tricyclic antidepressant (TCA) used to treat anxiety, depression, and insomnia . It works by increasing the levels of certain chemicals in the brain .


Synthesis Analysis

Doxepin can be synthesized through a series of chemical reactions as described in a patent . The process involves the reaction of the product obtained from a previous step with concentrated hydrochloric acid in a pressure-resistant still .


Molecular Structure Analysis

Doxepin has a molecular formula of C19H21NO . It is a dibenzoxepin derivative and tricyclic antidepressant (TCA) with antipruritic, antidepressive, and anxiolytic activities . The molecular weight of Doxepin is 279.4 g/mol .


Chemical Reactions Analysis

Doxepin is primarily metabolized by hepatic cytochrome P450 isozymes CYP2C19 and CYP2D6, and to a lesser extent, by CYP1A2 and CYP2C9 . It is also metabolized to N-desmethyldoxepin, a biologically active metabolite .


Physical And Chemical Properties Analysis

Doxepin is a white crystalline solid that is readily soluble in water, lower alcohols, and chloroform . It has a molecular weight of 279.4 g/mol and a molecular formula of C19H21NO .

Scientific Research Applications

Novel Therapeutic Usage in Insomnia Treatment

Doxepin, a tricyclic antidepressant, has been explored for its efficacy in treating primary insomnia at low doses (1, 3, and 6 mg). This usage leverages its unique potency and selectivity for antagonizing the H1 (histamine) receptor, providing potential advantages over other insomnia medications (Singh & Becker, 2007). Similarly, another study supports the use of low-dose doxepin as an effective H1 antagonist for primary insomnia treatment, particularly impacting sleep maintenance (Goforth, 2009).

Potential in Drug Delivery Systems

Research involving ZIF-8 nanoparticles for doxepin delivery has been conducted to improve its oral bioavailability. This study utilized Gibbs-ensemble Monte Carlo method and molecular dynamics simulations to demonstrate the effective loading and release of doxepin from ZIF-8 nano-frameworks, suggesting its potential as an effective carrier for the drug (Dou et al., 2021).

Impact on Voltage-Dependent K+ Channels

Doxepin has been found to inhibit voltage-dependent K+ (Kv) channels in rabbit coronary arterial smooth muscle cells, as demonstrated using a whole-cell patch clamp technique. This effect was concentration-dependent and didnot alter the gating properties of Kv channels, suggesting potential implications in cardiovascular pharmacology (Li et al., 2019).

Application in Dermatology

Topical doxepin cream has been studied for its effectiveness in treating conditions like atopic dermatitis and lichen simplex chronicus. Its antipruritic effect is primarily due to its local antihistaminic action. Minimal percutaneous absorption of doxepin was observed, suggesting its suitability for topical application without significant systemic effects (Karaz et al., 1995).

Effects on Bacterial Strains

A study assessing the antibacterial effects of doxepin on Bacillus subtilis and Pseudomonas aeruginosa revealed that doxepin does not exhibit significant antibacterial activity against these bacterial strains, indicating its limitation in this area (Norizadeh Tazehk, 2018).

Buccal Delivery System for Parkinson's Disease

Doxepin has been incorporated into a buccal-adhesive delivery system, specifically designed for patients with Parkinson's disease who suffer from difficulties in swallowing. The modified pectin used in this formulation showed improved adhesiveness and sustained drug release over three hours (Laffleur et al., 2016).

Safety And Hazards

Doxepin is classified as toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling Doxepin .

Future Directions

While there have been advances in the understanding and treatment of conditions with Doxepin, a curative therapy remains elusive . Future research may focus on the development of clinically advantageous H1 antihistamines, potentially including Doxepin, developed with the aid of molecular techniques .

properties

IUPAC Name

3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQWQRRAPPTVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022966
Record name Doxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Doxepin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

154-157 °C @ 0.03 MM HG
Record name DOXEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

WHITE CRYSTALLINE SUBSTANCE; 1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/, In water, 31.57 mg/l at 25 °C., 3.19e-02 g/L
Record name DOXEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Doxepin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

ACTION OF TRICYCLIC ANTIDEPRESSANTS ON CATECHOLAMINES & INDOLEAMINES IN BRAIN...BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/
Record name DOXEPIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Zonalon

Color/Form

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

CAS RN

1668-19-5
Record name Doxepin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Doxepin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOXEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Doxepin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/, Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/, Melting point 192 to 193 °C /trans-HYDROCHLORIDE/, Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/, 184 - 186 °C
Record name DOXEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Doxepin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

5.4 g (0.02 mol) of the 11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, prepared according to (c) above, in 20 mL tetrahydrofuran and 5.5 g (0.12 mol) dimethylamine in 20 mL ethanol is heated together for 3 hours using a glass autoclave and a temperature of 95-100° C. (boiling water bath). Water and 6 N hydrochloric acid are added to the contents of the autoclave and the mixture is extracted with ether. The separated, aqueous-acid components are then made alkaline with dilute caustic soda solution, and the oil thereby separated is taken up in ether. The ether residue, after distillation in a high vacuum, produces 4.1 g (73.5% of theory) of 11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, having a B.P.0.1 147-150° C. The melting point of the hydrochloride is 182-184° C. (recrystallized from isopropanol).
Name
11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Doxepin hydrochloride (10 g., 0.032 mol) was dissolved in 50 ml. H2O. Sodium bicarbonate (3.2 g., 0.038 mol) suspended in 25 ml. of H2O was added with stirring, and the mixture stirred for 20 minutes and then extracted 3×50 ml. ether. The ether extracts were combined, dried (Na2SO4) and evaporated in vacuo to yield doxepin as an oil (8.33 g.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxepin
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Doxepin
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Reactant of Route 3
Doxepin
Reactant of Route 4
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Doxepin
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Doxepin

Citations

For This Compound
39,700
Citations
RM Finder, RN Brogden, TM Speight, GS Avery - Drugs, 1977 - Springer
Synopsis: Doxepin 1 is closely related in structure and general pharmacological properties to other tricyclic antidepressant drugs such as amitriptyline and imipramine. It combines …
Number of citations: 144 idp.springer.com
G Hajak, A Rodenbeck, U Voderholzer… - Journal of Clinical …, 2001 - psychiatrist.com
Background: Over recent years, the use of antidepressants for the symptomatic treatment of insomnia has grown substantially, but controlled studies are still lacking. Our study is the first …
Number of citations: 267 www.psychiatrist.com
T Roth, R Rogowski, S Hull, H Schwartz, G Koshorek… - Sleep, 2007 - academic.oup.com
… endpoint, was statistically significantly improved at the doxepin 3 mg and 6 mg doses versus … doxepin 6 mg dose significantly reduced subjective latency to sleep onset. All three doxepin …
Number of citations: 211 academic.oup.com
WF Yeung, KF Chung, KP Yung, THY Ng - Sleep medicine reviews, 2015 - Elsevier
… When doxepin is used at low-doses of <10 mg, it has a high affinity … doxepin with placebo. Our objective was to obtain a precise summary of the efficacy and adverse effects of doxepin …
Number of citations: 105 www.sciencedirect.com
D Markov, K Doghramji - Curr Psychiatry, 2010 - cdn.mdedge.com
… of doxepin. These other dosage forms of doxepin, however, are not FDA-approved for insomnia. (The retail price of low-dose doxepin was not available when this article went to press.) …
Number of citations: 16 cdn.mdedge.com
K Rickels, JP Feighner, WT Smith - Archives of general psychiatry, 1985 - jamanetwork.com
• Five hundred four outpatients suffering from a major depressive episode were randomly assigned to receive either amitriptyline, doxepin, alprazolam, or placebo. The study was …
Number of citations: 188 jamanetwork.com
AD Krystal, A Lankford, HH Durrence, E Ludington… - Sleep, 2011 - academic.oup.com
… Effects of doxepin 3 mg and 6 mg after doxepin discontinuation: mean WASO across the Trial; *P < 0.05. Days 1 and 2 of doxepin discontinuation took place on nights 36 and 37. …
Number of citations: 157 academic.oup.com
M Scharf, R Rogowski, S Hull, M Cohn… - Journal of Clinical …, 2008 - psychiatrist.com
… Doxepin at doses ≥ 25 mg is associated with … of doxepin, a compound known to have sedating properties at higher doses, on sleep parameters. It was hypothesized that doxepin would …
Number of citations: 122 www.psychiatrist.com
LEOE HOLLISTER - Annals of Internal Medicine, 1974 - acpjournals.org
Anxiety and depression are ubiquitous disorders that have many different clinical guises. Drugs for treating anxiety and depression are among those most widely prescribed. Doxepin …
Number of citations: 18 www.acpjournals.org
J Katwala, AK Kumar, JJ Sejpal, M Terrence… - Asian Pacific Journal of …, 2013 - Elsevier
… Since March 2010, the US FDA has approved low dose doxepin for the indication of … of histamine by doxepin to reduce the wakefulness. Effectiveness and safety of doxepin for the …
Number of citations: 24 www.sciencedirect.com

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